molecular formula C33H38N4O6 B1672180 Irinotecan CAS No. 97682-44-5

Irinotecan

Cat. No.: B1672180
CAS No.: 97682-44-5
M. Wt: 586.7 g/mol
InChI Key: UWKQSNNFCGGAFS-XIFFEERXSA-N
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Biochemical Analysis

Biochemical Properties

Irinotecan interacts with the enzyme topoisomerase I, blocking its enzymatic activity and interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death . The active metabolite of this compound, SN-38, is also a potent inhibitor of DNA topoisomerase I .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the topoisomerase I enzyme, resulting in DNA damage and cell death . This can lead to severe side effects such as diarrhea, vomiting, bone marrow suppression, hair loss, shortness of breath, and fever .

Molecular Mechanism

The molecular action of this compound occurs by trapping a subset of topoisomerase I-DNA cleavage complexes . One this compound molecule stacks against the base pairs flanking the topoisomerase-induced cleavage site and poisons (inactivates) the topoisomerase 1 enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the late syndrome is related to the effects on the bowel of SN-38, the active metabolite of this compound . This syndrome can be a factor contributing to varied toxicity, specifically dose-limiting diarrhea .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in the LS180 solid tumor model, it was shown that after a single injection of liposomal this compound at 50 mg/kg, the time to progress to a 400-mg tumor was 34 days .

Metabolic Pathways

This compound has a highly complex metabolism, including hydrolyzation by carboxylesterases to its active metabolite SN-38 . Several phase I and II enzymes, including cytochrome P450 (CYP) 3A4 and uridine diphosphate glucuronosyltransferase (UGT) 1A, are involved in the formation of inactive metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a hydrophilic compound with a large volume of distribution estimated at almost 400 L/m² at steady state . At physiological pH, the lactone-ring of this compound and SN-38 can be hydrolyzed to a carboxylate isoform .

Subcellular Localization

The overexpressed ABCG2 transporter, which is involved in the transport of this compound, is localized on the cell membrane of S1-IR20 cells . This suggests an active efflux function of the ABCG2 transporter .

Properties

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKQSNNFCGGAFS-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041051
Record name Irinotecan
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Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Irinotecan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

Soluble, 1.07e-01 g/L
Record name Irinotecan
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Record name Irinotecan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Irinotecan inhibits the action of topoisomerase I. Irinotecan prevents religation of the DNA strand by binding to topoisomerase I-DNA complex. The formation of this ternary complex interferes with the moving replication fork, which induces replication arrest and lethal double-stranded breaks in DNA. As a result, DNA damage is not efficiently repaired and apoptosis (programmed cell death) occurs., Irinotecan is a derivative of camptothecin. Camptothecins interact specifically with the enzyme topoisomerase I which relieves torsional strain in DNA by inducing reversible single-strand breaks. Irinotecan and its active metabolite SN-38 bind to the topoisomerase I-DNA complex and prevent religation of these single-strand breaks. Current research suggests that the cytotoxicity of irinotecan is due to double-strand DNA damage produced during DNA synthesis when replication enzymes interact with the ternary complex formed by topoisomerase I, DNA, and either irinotecan or SN-38. Mammalian cells cannot efficiently repair these double-strand breaks.
Record name Irinotecan
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Record name IRINOTECAN
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Color/Form

Pale yellow powder

CAS No.

97682-44-5, 100286-90-6
Record name Irinotecan
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Record name Irinotecan
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Record name irinotecan
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Record name Irinotecan
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Record name (+)-7-ethyl-10-hydroxycamptothecine 10-[1,4â??-bipiperidine]-1â??-carboxylate
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Record name IRINOTECAN
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Record name IRINOTECAN
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Record name Irinotecan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222-223 °C, 222 - 223 °C
Record name Irinotecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00762
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Record name IRINOTECAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Irinotecan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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